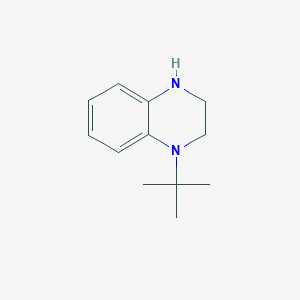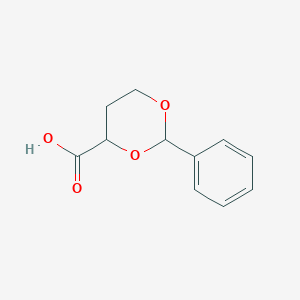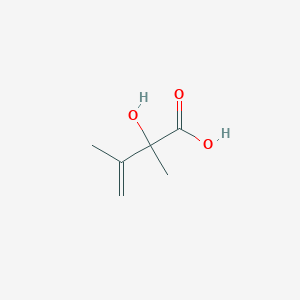
(-)-Isopulegone
説明
(-)-Isopulegone is a natural organic compound that belongs to the class of monoterpenes. It is found in various plants, including mint species, such as Mentha piperita and Mentha arvensis. This compound has a unique chemical structure, which makes it an interesting compound for scientific research.
科学的研究の応用
Central Nervous System Activity
Isopulegol, a related compound of (-)-Isopulegone, exhibits various effects on the central nervous system. In animal models, it has shown depressant- and anxiolytic-like effects. These effects were observed in multiple behavioral tests conducted in mice, suggesting potential applications in modulating central nervous system activity (Silva et al., 2007).
Antioxidant Properties
This compound has demonstrated strong antioxidant potential in vitro. It showed effectiveness in preventing lipid peroxidation, reducing the formation of reactive species like hydroxyl radicals and nitric oxide. This suggests a protective role against oxidative stress and damage caused by free radicals (Silva et al., 2012).
Diabetes and Oxidative Stress
Research indicates that isopulegol can mitigate hyperglycemia-mediated oxidative and endoplasmic reticulum stress in diabetic rats. It improved antioxidant status and decreased oxidative stress markers, pointing to potential applications in managing diabetes-related complications (Sankaranarayanan & Kalaivani, 2020).
Gastroprotective Effects
Isopulegol has shown significant gastroprotective effects in experimental models. It appears to be mediated by endogenous prostaglandins, opening of KATP channels, and its antioxidant properties. This points towards its potential in treating gastric ulcers and related disorders (Silva et al., 2009).
Antidiabetic Effect
In studies with diabetic rats, isopulegol improved insulin secretion, glucose tolerance, and glucose levels. It also restored the activities of key metabolic enzymes, suggesting its usefulness in managing diabetes (Kalaivani & Sankaranarayanan, 2019).
Anti-inflammatory and Antinociceptive Activities
Isopulegol has been observed to exhibit anti-inflammatory and antinociceptive activities in various animal models. It interacts with multiple pathways, including the muscarinic receptors and opioid system, indicating its potential in pain and inflammation management (Próspero et al., 2018).
Enhanced Drug Delivery
Isopulegol has been studied for its role in enhancing the skin permeation of drugs, like flurbiprofen. It was used as a permeation enhancer in transdermal patches, improving the in-vitro and in-vivo percutaneous permeation of the drug, suggesting its application in transdermal drug delivery systems (Chen et al., 2015).
特性
IUPAC Name |
(2S,5R)-5-methyl-2-prop-1-en-2-ylcyclohexan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)6-10(9)11/h8-9H,1,4-6H2,2-3H3/t8-,9+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMIANEGNSBUGDJ-BDAKNGLRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(=O)C1)C(=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H](C(=O)C1)C(=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101318152 | |
| Record name | Isopulegone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101318152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless to yellow liquid, minty-woody, mildly green odour | |
| Record name | Isopulegone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/614/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
insoluble in water; soluble in alcohol and oils, miscible (in ethanol) | |
| Record name | Isopulegone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/614/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.925-0.932 | |
| Record name | Isopulegone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/614/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS RN |
29606-79-9, 17882-43-8 | |
| Record name | Isopulegone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29606-79-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isopulegone, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017882438 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isopulegone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101318152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-5-methyl-2-(1-methylvinyl)cyclohexan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.190 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOPULEGONE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AHQ6120987 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of (-)-isopulegone?
A1: this compound has a molecular formula of C10H16O and a molecular weight of 152.23 g/mol.
Q2: Are there any notable spectroscopic data available for this compound?
A2: While specific spectroscopic data isn't detailed in the provided research, identification and quantification techniques often utilize gas chromatography coupled with mass spectrometry (GC-MS) [, , , , , , , , , , , , , ] for analyzing this compound and its related compounds in essential oils.
Q3: Which plants are known to contain this compound?
A3: this compound is found in various aromatic plants, including several species of Mentha (e.g., Mentha longifolia [, , ], Mentha arvensis [, ], Mentha pulegium [, ]), Agathosma crenulata (Buchu) [], Satureja brevicalyx [], Clinopodium candidissimum [], Clinopodium ascendens [], Satureja brownei [], Satureja gilliesii [], Satureja calamintha ssp. sylvatica [], Cyclotrichium origanifolium [], Cyclotrichium niveum [], Ziziphora clinopodioides [, , ], Agastache rugosa [, ], and Nepeta pratti [].
Q4: How is (+)-cis-isopulegone biosynthesized?
A4: (+)-cis-Isopulegone is synthesized from (-)-limonene via two key enzymes: limonene-3-hydroxylase and isopiperitenol dehydrogenase []. This pathway is significant for the potential microbial production of (-)-menthol.
Q5: Does this compound exhibit any antioxidant properties?
A6: Yes, in vitro studies demonstrated that this compound exhibits antioxidant activity by scavenging hydroxyl radicals, reducing nitric oxide production, and preventing lipid peroxidation induced by 2,2’-azobis-2-methyl-propanimidamide dihydrochloride (AAPH) [].
Q6: Is this compound considered safe for consumption?
A9: While this compound is found in various plants used for culinary purposes, its safety profile requires further investigation. The European Food Safety Authority (EFSA) has raised concerns regarding its potential toxicity and has recommended a more refined exposure assessment [, ].
Q7: What are the potential toxicological concerns associated with this compound?
A10: Research indicates that the related compound, (+)-pulegone, a potent hepatotoxin, is extensively metabolized in rats, resulting in various metabolites, including (-)-menthofuran, piperitenone, and p-cresol []. The specific metabolic pathways and toxicity of this compound require further investigation.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




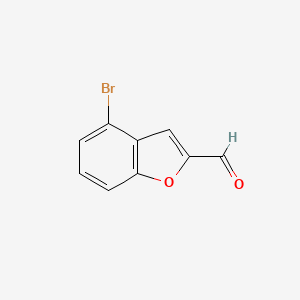
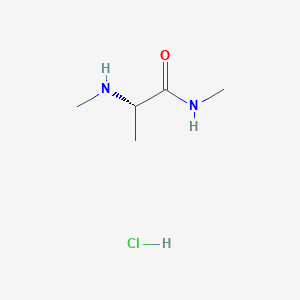
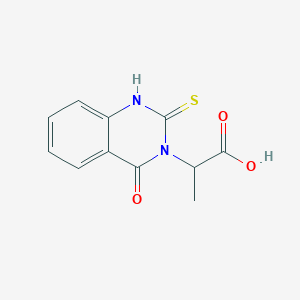

![4-[1-(3-Chlorophenyl)ethyl]piperidine](/img/structure/B3379875.png)



